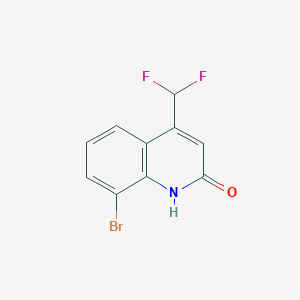

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Description

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is a halogenated quinolinone derivative characterized by a bromine atom at position 8 and a difluoromethyl group at position 4 of the quinolin-2(1H)-one scaffold. The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules with antitumor, antiviral, and anticoagulant activities . The bromine atom at position 8 introduces steric bulk and electron-withdrawing effects, while the difluoromethyl group at position 4 enhances metabolic stability and modulates electronic properties through fluorine’s inductive effects . This compound is synthesized via palladium-catalyzed cross-coupling reactions, similar to methods described for related brominated quinolinones (e.g., Suzuki-Miyaura reactions) .

Properties

Molecular Formula |

C10H6BrF2NO |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

8-bromo-4-(difluoromethyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C10H6BrF2NO/c11-7-3-1-2-5-6(10(12)13)4-8(15)14-9(5)7/h1-4,10H,(H,14,15) |

InChI Key |

BEZOQVMBFNJIHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one typically involves the bromination of a quinoline precursor followed by the introduction of a difluoromethyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their differences :

Impact of substituents :

- Bromine position : Bromine at position 8 (target compound) vs. 6 or 7 (analogs) alters steric hindrance and electronic effects, influencing reactivity in cross-coupling reactions .

- Fluorinated groups : Difluoromethyl (CHF₂) provides a balance of hydrophobicity and metabolic stability compared to trifluoromethyl (CF₃), which is more electron-withdrawing and lipophilic .

Physicochemical Properties

- LogP and hydrophobicity: The difluoromethyl group in the target compound (predicted LogP ~1.4 based on analogs ) offers moderate hydrophobicity, intermediate between trifluoromethyl (higher LogP) and non-fluorinated analogs.

- Hydrogen bonding: The quinolin-2(1H)-one core provides one hydrogen bond donor (NH) and one acceptor (ketone), common across analogs .

Metabolic Stability and Toxicity

- Fluorine effects: Difluoromethyl improves metabolic stability compared to non-fluorinated analogs by reducing cytochrome P450-mediated oxidation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-4-(difluoromethyl)quinolin-2(1H)-one, and how can its purity be verified?

- Methodological Answer : The compound can be synthesized via alkylation or bromination of quinolin-2(1H)-one precursors under basic conditions (e.g., K₂CO₃ in DMF). For purity verification, use ¹H/¹³C NMR to confirm structural integrity (e.g., δ ~5.8 ppm for N1-CH₂ or O2-CH₂ protons) and HRMS for molecular weight validation. IR spectroscopy (e.g., C=O stretch at ~1660 cm⁻¹) and melting point analysis further ensure crystallinity .

Q. How does substituent position influence regioselectivity in alkylation reactions of quinolin-2(1H)-one derivatives?

- Methodological Answer : Steric hindrance at the 8-position (e.g., 8-methoxy or 8-bromo groups) directs alkylation to the O2 position, while C(6)/C(7)-substituted derivatives favor N1-alkylation. This is confirmed via ¹³C-HETCOR NMR , where N1-alkylated products show upfield shifts (~48 ppm for CH₂) compared to O2-alkylated analogs (~67 ppm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in green synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and reaction pathways. For example, base-free aqueous synthesis mechanisms can be modeled using Gaussian 16 to optimize solvent effects and minimize hazardous byproducts. Validate predictions with experimental yields and regioselectivity ratios .

Q. What explains contradictory N1- vs. O2-alkylation outcomes in studies of substituted quinolin-2(1H)-ones?

- Methodological Answer : Steric effects dominate over electronic factors. Bulky 8-substituents (e.g., benzyloxy) block N1-alkylation, forcing O2-attack. In contrast, C(6)/C(7)-substituted derivatives allow N1-alkylation due to reduced steric hindrance. Conflicting reports may arise from incomplete NMR assignments; use long-range ¹H-¹³C correlations to resolve ambiguities .

Q. How can bromination be optimized for 8-bromo derivatives while avoiding over-halogenation?

- Methodological Answer : Use microreactor-mediated bromination with solar radiation to enhance selectivity. For example, benzylic bromination with NBS in a continuous-flow system improves yield (≥85%) by controlling heat accumulation. Monitor reaction progress via LC-MS to detect intermediates like 3-bromoquinolin-2(1H)-one .

Q. What enzymatic pathways degrade this compound, and how can metabolites be identified?

- Methodological Answer : 2-hydroxyquinoline 8-monooxygenase (EC 1.14.13.153) catalyzes hydroxylation at the 8-position in the presence of NADH and O₂. Metabolites (e.g., quinolin-2,8-diol) are identified via HPLC-UV/HRMS and compared to synthetic standards. Iron cofactor requirements should be confirmed using ICP-MS .

Data Contradiction Analysis

- Key Conflict : Studies report mixed N1/O2-alkylation ratios for similar substrates.

- Resolution : Substituent size and position critically alter reaction pathways. For example, 8-bromo groups favor O2-alkylation, while C(6)-methoxy derivatives yield N1-products. Always cross-validate with 2D NMR (e.g., NOESY) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.